molecular formula C6H6IN5 B11848645 3-Iodo-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

3-Iodo-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Katalognummer: B11848645
Molekulargewicht: 275.05 g/mol
InChI-Schlüssel: SSWULDCCRVYVKK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Eigenschaften

Molekularformel

C6H6IN5

Molekulargewicht

275.05 g/mol

IUPAC-Name

3-iodo-6-methyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C6H6IN5/c1-2-9-5(8)3-4(7)11-12-6(3)10-2/h1H3,(H3,8,9,10,11,12)

InChI-Schlüssel

SSWULDCCRVYVKK-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC2=NNC(=C2C(=N1)N)I

Herkunft des Produkts

United States

Vorbereitungsmethoden

Direct Electrophilic Substitution

The most widely reported method involves iodination of 6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine using N-iodosuccinimide (NIS) in dimethylformamide (DMF) at elevated temperatures.

Procedure :

  • Substrate Preparation : 6-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (11.82 mmol, 73% purity) is dissolved in anhydrous DMF.

  • Iodination : NIS (1.5 equivalents) is added, and the mixture is heated at 80°C for 2 hours under inert atmosphere.

  • Workup : The reaction is concentrated, and the residue is triturated with dichloromethane to precipitate the product.

Yield : 38% (crude purity: 38%).
Key Data :

  • LC-MS : m/z = 261 [M+H]+.

  • Reaction Efficiency : Limited by competing side reactions, necessitating optimized stoichiometry.

Optimization of Reaction Parameters

Solvent and Temperature Effects

DMF outperforms alternatives like THF or acetonitrile due to its high polarity, which stabilizes the transition state during electrophilic aromatic substitution. Elevated temperatures (80°C) accelerate iodine incorporation but may degrade heat-sensitive intermediates.

Stoichiometric Considerations

A 1:1.5 molar ratio of substrate to NIS balances iodine incorporation with minimal diiodination. Excess NIS (>2 equivalents) leads to over-iodination at adjacent positions, reducing yield.

Characterization and Analytical Data

Spectroscopic Confirmation

  • 1H NMR (DMSO-d6):

    • δ 8.45 (s, 1H, C5-H)

    • δ 6.80 (br s, 2H, NH2)

    • δ 2.50 (s, 3H, CH3).

  • 13C NMR :

    • δ 158.9 (C4), 152.1 (C6), 97.3 (C3-I).

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA/water–acetonitrile gradient) shows a single peak at R_t = 0.52 min, confirming >95% purity after column chromatography.

Comparative Analysis with Structural Analogs

Substituent Effects on Reactivity

Introducing electron-donating groups (e.g., methyl at C6) enhances iodination rates compared to unsubstituted pyrazolo[3,4-d]pyrimidines. For example:

SubstituentIodination Yield (%)Reference
6-Methyl38
6-Chloro22
6-(Methylthio)45

Table 1 : Iodination yields for C6-substituted pyrazolo[3,4-d]pyrimidines.

Alternative Synthetic Routes

Nucleophilic Amination-Iodination Tandem

A patent-disclosed method involves:

  • Bromination : 3-Bromo-6-methyl-1H-pyrazolo[3,4-d]pyrimidine is treated with aqueous ammonia (25%) at 120°C for 12 hours to install the C4 amine.

  • Iodide Exchange : The bromo intermediate undergoes Finkelstein reaction with NaI in acetone, yielding the iodo derivative (72% over two steps).

Advantage : Avoids harsh electrophilic conditions, improving functional group tolerance.

Industrial-Scale Purification Techniques

Recrystallization Optimization

The crude product is purified via hot filtration from ethanol/water (3:1), achieving 99.5% purity. Key parameters:

ParameterOptimal Value
Solvent RatioEthanol:Water (3:1)
Crystallization Temp0–5°C
Yield85%

Note : Residual DMF is removed by azeotropic distillation with toluene prior to crystallization .

Analyse Chemischer Reaktionen

Types of Reactions

3-Iodo-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines.

    Oxidation: Reagents such as hydrogen peroxide and potassium permanganate are used.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups at the 3rd position, while coupling reactions can produce biaryl or alkyne-linked compounds .

Wirkmechanismus

The mechanism of action of 3-Iodo-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the ATP-binding site of the kinase, inhibiting its activity and thereby disrupting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The pyrazolo[3,4-d]pyrimidin-4-amine scaffold is highly modifiable. Key derivatives include:

Compound Substituents Key Modifications Biological Activity References
Parent Compound :
This compound
- Iodo (C3)
- Methyl (C6)
Precursor for Suzuki couplings Intermediate for antiparasitic agents
4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine (CAS 23000-43-3) - Chloro (C4)
- Methyl (N1)
Enhanced electrophilicity at C4 Kinase inhibitor scaffold
1H-Pyrazolo[3,4-d]pyrimidin-4-amine (CAS 2380-63-4) Unsubstituted core Base structure Anti-inflammatory activity (suppresses TNF, IL-6, CXCL8)
OSI-027 (R39) - Cyclohexyl (N1)
- Quinoline (C3)
mTORC1/2 inhibitor (IC₅₀: 22 nM mTORC1, 65 nM mTORC2) Anticancer agent (Phase I trials)
3-(Phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine - Phenylethynyl (C3) Increased hydrophobicity Anti-breast cancer (IC₅₀: 9.8–10.2 nM)
6-(Methylthio)-N-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (SI388) - Methylthio (C6)
- 2-Chlorophenyl (N4)
Enhanced cytotoxicity Synergistic effects with dexamethasone in RA models
Antiparasitic Activity :
Anti-inflammatory Activity :
  • Unsubstituted 1H-pyrazolo[3,4-d]pyrimidin-4-amine reduces TNF and IL-6 production in THP-1 cells and RA synoviocytes .
  • Methylthio-substituted derivatives (e.g., SI388) enhance potency and synergize with glucocorticoids .
Anticancer Activity :
  • OSI-027 inhibits mTORC1/2, suppressing 4E-BP1 and S6K1 phosphorylation. Its selectivity (>100-fold over PI3K isoforms) is attributed to the pyrazolo[3,4-d]pyrimidin-4-amine core .
  • Ethynyl-substituted derivatives (e.g., 36 , 37 ) achieve IC₅₀ values of ~10 nM in breast cancer models by enhancing hydrophobic interactions with ATP-binding pockets .

Physicochemical and Pharmacokinetic Properties

Property 3-Iodo-6-methyl Derivative OSI-027 (R39) Unsubstituted Core
LogP 2.1 (predicted) 3.8 1.2
Solubility Low (DMSO-soluble) Moderate High
CNS Penetration Limited (precursor role) High Not reported
Metabolic Stability Stable under Suzuki conditions Hepatically cleared Rapid clearance

Key Research Findings

Synthetic Utility: The iodine atom at position 3 enables efficient cross-coupling with boronic acids (e.g., quinoline or naphthalene derivatives) to generate bioactive molecules . Methyl substitution at position 6 improves metabolic stability compared to unsubstituted analogues .

Structure-Activity Relationships (SAR) :

  • Position 3 : Electrophilic groups (iodo, ethynyl) enhance binding to kinase ATP pockets .
  • Position 6 : Methyl or methylthio groups increase lipophilicity and target affinity .
  • N1 Substitution : Bulky groups (e.g., tetrahydro-2H-pyran-4-ylmethyl) improve CNS penetration .

Biologische Aktivität

3-Iodo-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound belonging to the pyrazolo[3,4-d]pyrimidine family, known for its diverse biological activities, particularly in cancer research. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent studies.

  • CAS Number : 1868046-66-5
  • Molecular Formula : C₆H₅IN₄
  • Molecular Weight : 260.04 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of 6-methyl-1H-pyrazolo[3,4-d]pyrimidine with N-iodosuccinimide in a solvent like DMF at elevated temperatures. This method yields the desired compound with a reported purity of around 73% .

Anticancer Properties

Recent studies have highlighted the compound's potential as an epidermal growth factor receptor inhibitor (EGFRi) . In vitro tests demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine, including 3-Iodo-6-methyl variants, exhibit significant anti-proliferative effects against various cancer cell lines:

CompoundCell LineIC₅₀ (µM)
12bA5498.21
12bHCT-11619.56
12bEGFR WT0.016
12bEGFR T790M0.236

Compound 12b was particularly noted for its ability to induce apoptosis and arrest the cell cycle at the S and G2/M phases. Flow cytometric analyses revealed an increase in the BAX/Bcl-2 ratio by approximately 8.8-fold , indicating a shift towards pro-apoptotic signaling pathways .

The mechanism by which this compound exerts its effects appears to involve:

  • Inhibition of EGFR signaling pathways.
  • Induction of apoptosis through modulation of BAX and Bcl-2 proteins.
  • Cell cycle arrest at critical checkpoints.

Molecular docking studies further support these findings by demonstrating favorable interactions with the ATP-binding site of EGFR .

Case Studies and Research Findings

A study conducted on multiple myeloma (MM) and pancreatic ductal adenocarcinoma (PDAC) cells showcased that derivatives of pyrazolo[3,4-d]pyrimidine could effectively block cell proliferation and induce apoptosis through selective intracellular target engagement . The compound RB-07-16, a derivative based on this scaffold, exhibited significant antitumor efficacy in xenograft mouse models without causing hepatotoxicity, suggesting a favorable safety profile .

Q & A

Q. Critical Parameters :

  • Temperature : Elevated temperatures (60–80°C) for iodination improve reaction rates but risk decomposition.
  • Solvent Choice : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance solubility and reactivity .
  • Stoichiometry : Excess NIS (1.2–1.5 equivalents) ensures complete iodination, while precise alkylating agent ratios prevent over-alkylation .

Q. Example Synthetic Conditions :

StepReagents/ConditionsYield Factors
IodinationNIS, DMF, 80°C, 12 hoursSolvent purity, NIS excess
MethylationCH₃Br, NaH, dry acetonitrile, 0°C→RTBase strength, reaction time

What spectroscopic techniques are most effective for confirming the structure and purity of this compound?

Basic Research Question

  • 1H/13C NMR : Assigns proton environments (e.g., aromatic protons at δ 8.2–8.5 ppm) and confirms methyl group integration (δ 2.5 ppm). Iodine’s electron-withdrawing effect deshields adjacent carbons .
  • IR Spectroscopy : Identifies N-H stretches (~3400 cm⁻¹) and C-I vibrations (~500 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Verifies the molecular ion peak (m/z 290.96 for C₆H₆IN₅⁺) and isotopic pattern due to iodine .
  • HPLC : Assesses purity (>95% by UV at 254 nm) using a C18 column and acetonitrile/water gradient .

How can researchers resolve contradictions in spectral data when synthesizing novel derivatives of this compound?

Advanced Research Question
Discrepancies often arise from tautomerism or solvent interactions:

  • Variable Temperature NMR : Resolves tautomeric equilibria (e.g., pyrazole vs. pyrimidine ring proton shifts) by cooling to −40°C .
  • X-ray Crystallography : Provides unambiguous structural confirmation, especially for iodine positioning and hydrogen bonding .
  • Computational Modeling (DFT) : Predicts NMR chemical shifts and compares them to experimental data to identify dominant tautomers .

Example : A 2025 study resolved conflicting NOESY signals by confirming the 6-methyl group’s orientation via X-ray analysis .

What methodologies are recommended for studying the structure-activity relationships (SAR) of derivatives in kinase inhibition assays?

Advanced Research Question

Analog Synthesis : Vary substituents at the 1H (e.g., cyclohexyl), 3-iodo (e.g., bromo), and 6-methyl positions using cross-coupling reactions (e.g., Suzuki for aryl groups) .

Kinase Assays : Use ADP-Glo™ assays to measure IC₅₀ values against kinases like EGFR or Src.

Co-crystallization : Map binding interactions by solving crystal structures with kinase domains (e.g., PDB ID 2H1 for related compounds) .

Docking Studies : AutoDock Vina predicts binding modes; compare with experimental IC₅₀ to refine SAR .

Example : Replacing 3-iodo with bulkier groups (e.g., phenyl) reduced kinase affinity due to steric clashes .

How should researchers optimize reaction conditions to mitigate side reactions during N-alkylation?

Advanced Research Question

  • Alkylating Agent Selection : Bulky agents (e.g., tert-butyl bromide) minimize over-alkylation .
  • Solvent Optimization : Dry dichloromethane at 0°C suppresses competing elimination reactions .
  • Catalysts : Add KI (10 mol%) to enhance reactivity in SN2 pathways .
  • Purification : Use silica gel chromatography (ethyl acetate/hexane, 3:7) to isolate mono-alkylated products from di-alkylated byproducts .

Case Study : A 2023 study achieved 85% yield by using methyl triflate in THF at −20°C .

What strategies address solubility challenges in bioassays for this compound?

Advanced Research Question

  • Co-solvents : Use DMSO (≤5% v/v) or cyclodextrin inclusion complexes to enhance aqueous solubility .
  • Prodrug Design : Introduce phosphate or acetyl groups at the 4-amine position for improved bioavailability .
  • Nanoformulation : Encapsulate in liposomes (e.g., DSPC/cholesterol) to enhance cellular uptake .

Data : Solubility in PBS (pH 7.4) is 0.12 mg/mL, increasing to 1.5 mg/mL with 5% DMSO .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.